N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide
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Overview
Description
N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide is an organic compound with a unique structure that includes a but-2-ynamide group attached to a phenyl ring substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide typically involves the reaction of 4-(propan-2-yloxy)benzyl chloride with but-2-ynamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(Propan-2-yloxy)phenyl]methyl}cyclopropanamine
- N-{[4-(Propan-2-yloxy)phenyl]methyl}oxan-4-amine
- [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine
Uniqueness
N-{[4-(Propan-2-yloxy)phenyl]methyl}but-2-ynamide is unique due to its but-2-ynamide group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or have different substituents on the phenyl ring.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]but-2-ynamide |
InChI |
InChI=1S/C14H17NO2/c1-4-5-14(16)15-10-12-6-8-13(9-7-12)17-11(2)3/h6-9,11H,10H2,1-3H3,(H,15,16) |
InChI Key |
CIXNPCYUSDHSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)OC(C)C |
Origin of Product |
United States |
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